molecular formula C11H13BrO2 B1473844 4-Bromo-1-cyclopropylmethoxy-2-methoxybenzene CAS No. 1369875-57-9

4-Bromo-1-cyclopropylmethoxy-2-methoxybenzene

Cat. No.: B1473844
CAS No.: 1369875-57-9
M. Wt: 257.12 g/mol
InChI Key: AFVGACCRQFHASS-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropylmethoxy-2-methoxybenzene is an organic compound with the CAS Number: 1353855-71-6 . It has a molecular weight of 227.1 . It is typically stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BrO/c1-12-10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3H2,1H3 . This indicates that the compound has a cyclopropyl group and two methoxy groups attached to a benzene ring, with a bromine atom also attached to the benzene ring.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 227.1 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Steric Protection in Organic Synthesis One study discusses the use of sterically hindered bromobenzenes in the stabilization of low-coordinate phosphorus compounds. A specific bromobenzene derivative was prepared and converted to phosphonous dichloride, which stabilized a low-coordinate phosphorus compound, indicating the potential of such compounds in the synthesis of novel phosphorus-containing materials (Yoshifuji, Kamijo, & Toyota, 1993).

Environmental Presence and Origins Research on the marine troposphere of the Atlantic Ocean identified a pattern of halogenated methoxybenzenes, including bromo- and chloroanisoles. This study suggests a mixed biogenic and anthropogenic origin for these compounds, highlighting their ubiquity in the environment and the complexity of their sources (Führer & Ballschmiter, 1998).

Electron Acceptors in Polymer Solar Cells Another application is found in the field of polymer solar cells, where a bromomethyl methoxybenzene derivative was synthesized and evaluated for its photovoltaic performance. This compound, used as an electron acceptor, showed improved power conversion efficiency, indicating its potential in enhancing solar cell performance (Jin et al., 2016).

Novel Polymer Synthesis Research into functionalized alkoxyamine initiators for block copolymer synthesis discusses the reaction of bromophenyl alkoxyamines, leading to the high-yield synthesis of polymers with potential applications in materials science (Miura, Hirota, Moto, & Yamada, 1999).

Liquid Crystals Derived from Natural Products A study on liquid crystals derived from trioxadecalin and various phenyl substituents, including methoxybenzenes, demonstrated the influence of these substituents on mesogenic properties. This research contributes to the development of chiral materials for advanced technologies (Bertini et al., 2003).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . Hazard statements associated with it include H315, H319, H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-bromo-1-(cyclopropylmethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-13-11-6-9(12)4-5-10(11)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVGACCRQFHASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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